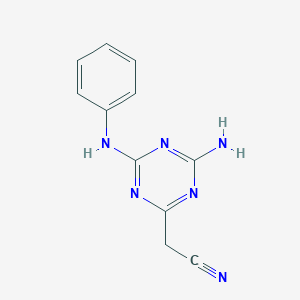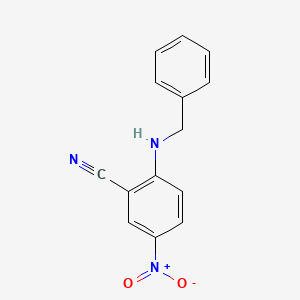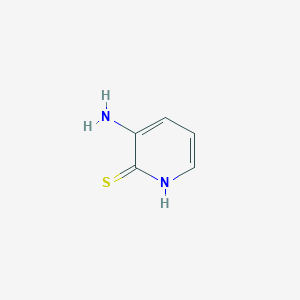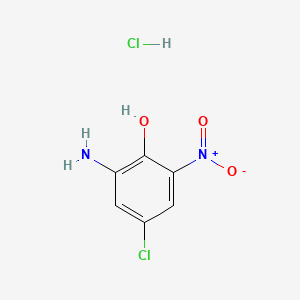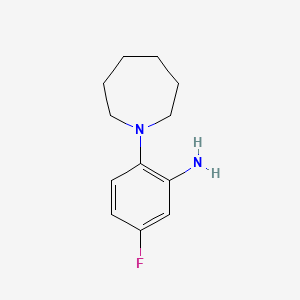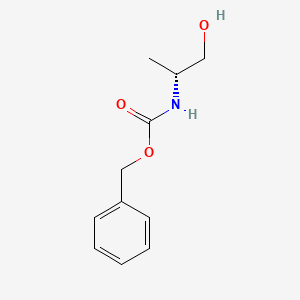
(R)-Benzyl (1-hydroxypropan-2-yl)carbamate
Vue d'ensemble
Description
“®-Benzyl (1-hydroxypropan-2-yl)carbamate” is a versatile chemical compound widely used in scientific research . It is a type of organic carbamate, which is a key structural motif in many approved drugs and prodrugs . The carbamate group is increasingly used in medicinal chemistry, and many derivatives are specifically designed to make drug-target interactions through their carbamate moiety .
Synthesis Analysis
The synthesis of carbamates, including “®-Benzyl (1-hydroxypropan-2-yl)carbamate”, involves various reagents and chemical methodologies . A catalytic amount of N-methylimidazole (NMI) can accelerate a mild one-pot synthesis of aromatic and aliphatic carbamates via the Lossen rearrangement .Molecular Structure Analysis
The carbamate functionality in “®-Benzyl (1-hydroxypropan-2-yl)carbamate” is related to amide-ester hybrid features and, in general, displays very good chemical and proteolytic stabilities . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .Chemical Reactions Analysis
Carbamates, including “®-Benzyl (1-hydroxypropan-2-yl)carbamate”, are widely utilized as a peptide bond surrogate in medicinal chemistry . This is mainly due to their chemical stability and capability to permeate cell membranes .Physical And Chemical Properties Analysis
The molecular formula of “®-Benzyl (1-hydroxypropan-2-yl)carbamate” is C11H15NO3 . Substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .Applications De Recherche Scientifique
CO2 Capture and Quantitation
®-Benzyl (1-hydroxypropan-2-yl)carbamate: plays a significant role in the capture of CO2. The compound forms charged carbamate anions when reacting with CO2, which is a crucial step in post-combustion capture chemistry . This process is vital for developing accurate quantitation methods for ionic CO2 capture products, which could lead to cost savings and operational efficiency in CO2 capture plants.
Peptide Synthesis
N-Z-D-Alaninol: is used in solution phase peptide synthesis. The compound’s ability to form a stable carbamate group makes it a valuable reagent in the synthesis of peptides, which are chains of amino acids linked by amide bonds . This application is essential for creating various peptides for therapeutic and research purposes.
Mécanisme D'action
Orientations Futures
Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . In recent years, carbamate derivatives have received much attention due to their application in drug design and discovery . Therefore, “®-Benzyl (1-hydroxypropan-2-yl)carbamate” and other carbamates will likely continue to play an important role in modern drug discovery and medicinal chemistry .
Propriétés
IUPAC Name |
benzyl N-[(2R)-1-hydroxypropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-9(7-13)12-11(14)15-8-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPHMHSLDRPUSM-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426236 | |
| Record name | Benzyl [(2R)-1-hydroxypropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Benzyl (1-hydroxypropan-2-yl)carbamate | |
CAS RN |
61425-27-2 | |
| Record name | Benzyl [(2R)-1-hydroxypropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{[(Benzylamino)carbonyl]amino}acetic acid](/img/structure/B1277104.png)
